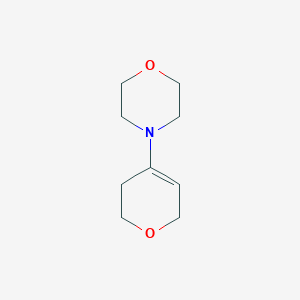









|
REACTION_CXSMILES
|
[O:1]1[CH2:6][CH:5]=[C:4](N2CCOCC2)[CH2:3][CH2:2]1.[S:13](Cl)(=[O:16])(=[O:15])[NH2:14].C(NC(C)C)(C)C.C1C[O:28]CC1>>[O:28]=[C:4]1[CH2:5][CH2:6][O:1][CH2:2][CH:3]1[S:13]([NH2:14])(=[O:16])=[O:15]
|


|
Name
|
|
|
Quantity
|
1.3 g
|
|
Type
|
reactant
|
|
Smiles
|
O1CCC(=CC1)N1CCOCC1
|
|
Name
|
|
|
Quantity
|
12 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
1.3 g
|
|
Type
|
reactant
|
|
Smiles
|
S(N)(=O)(=O)Cl
|
|
Name
|
|
|
Quantity
|
6 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)NC(C)C
|
|
Name
|
residue
|
|
Quantity
|
1.09 g
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-40 °C
|
|
Type
|
CUSTOM
|
|
Details
|
it was stirred for another 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The cooling was removed
|
|
Type
|
CUSTOM
|
|
Details
|
had come to room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
An oil separated out
|
|
Type
|
CUSTOM
|
|
Details
|
The THF was decanted off
|
|
Type
|
FILTRATION
|
|
Details
|
filtered through silica gel
|
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
was purified by means of a silica gel column (50 g)
|
|
Type
|
CUSTOM
|
|
Details
|
0 min 2% B, 3 min 2% B, 5 min 5% B, 35 min 10% B, 45 min 10% B
|
|
Duration
|
45 min
|
|
Type
|
CUSTOM
|
|
Details
|
After removal of the solvent under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
the product was thus obtained with impurities
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
O=C1C(COCC1)S(=O)(=O)N
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |